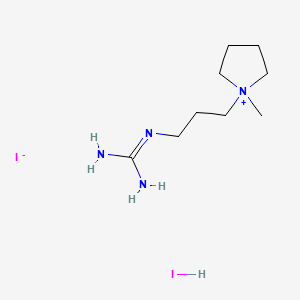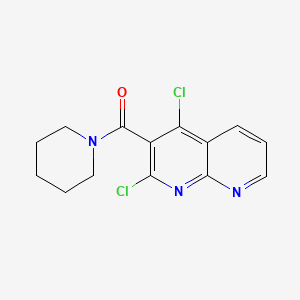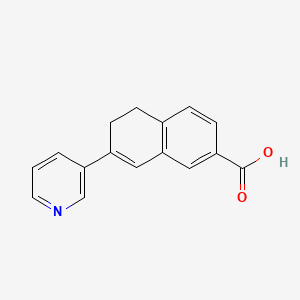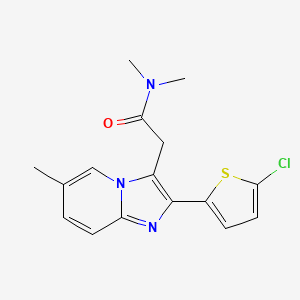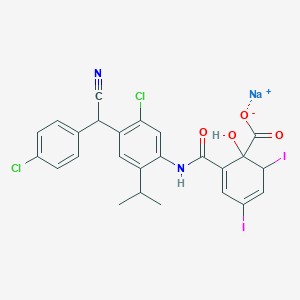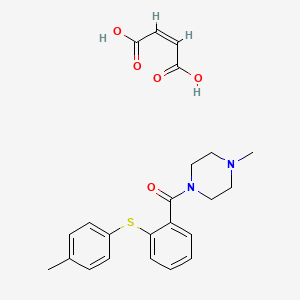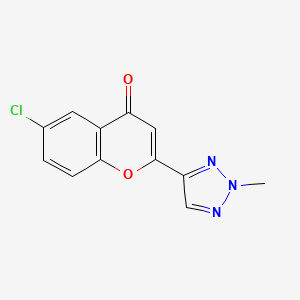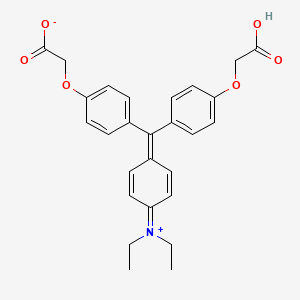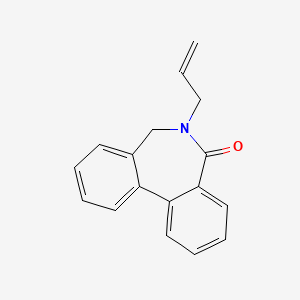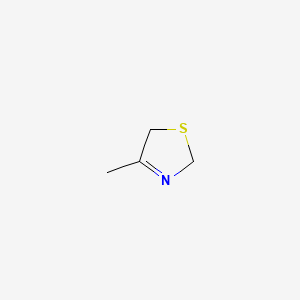
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furoquinoline core with a 4-methyl group and a 1-(3-methylbutoxy)ethyl substituent, making it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline can be achieved through an acid-catalyzed tandem reaction. This involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the furoquinoline structure . The reaction conditions typically involve the use of an acid catalyst and moderate to high yields can be achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Furo[3,2-c]quinolones: Other derivatives of furoquinoline with different substituents.
Uniqueness
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
88654-62-0 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-methyl-2-[1-(3-methylbutoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H23NO2/c1-12(2)9-10-21-14(4)18-11-16-13(3)20-17-8-6-5-7-15(17)19(16)22-18/h5-8,11-12,14H,9-10H2,1-4H3 |
Clé InChI |
QYZPVGGEIBTJFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


